![molecular formula C23H25N5O2S B2827062 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-63-6](/img/structure/B2827062.png)
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Coumarin derivatives, including the compound , have been explored for their antimicrobial properties. In a study by Mandala et al., novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one analogs were synthesized. These compounds exhibited significant antibacterial and antifungal activity . The docking studies further revealed interactions with oxidoreductase enzymes, suggesting potential mechanisms of action.
Anticancer Potential
Coumarins have been investigated as potential anticancer agents. While specific data on this compound is limited, its structural features make it an interesting candidate for further exploration. Researchers have reported anticancer activity for various coumarin derivatives, and the inclusion of a piperazine moiety could enhance bioactivity .
Neuroprotection
Given the compound’s unique structure, it might also be relevant in neuroprotection research. Neurodegenerative diseases, ischemic stroke, and traumatic brain injury are areas where novel compounds are sought. Investigating the effects of this compound on neuronal health could yield valuable insights .
Antiviral Properties
Heterocycles containing the 1,2,3-triazole moiety have demonstrated antiviral activity. While direct evidence for this specific compound is scarce, its triazole scaffold aligns with other successful antiviral agents. Further studies could explore its potential against viral infections .
Anti-inflammatory and Antioxidant Effects
Coumarins often exhibit anti-inflammatory and antioxidant properties. Although not directly studied for this compound, its methoxyphenyl and piperazine moieties suggest potential benefits in modulating inflammation and oxidative stress .
Drug Discovery
The compound’s unique structure, combining thiazole and triazole rings, makes it an interesting candidate for drug discovery. Researchers could explore its interactions with various biological targets, including enzymes, receptors, and transporters, to identify potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . They have also been found to be potent against cholinesterase enzymes (AChE and BChE) .
Mode of Action
For instance, some piperazine derivatives have been reported to exhibit their antibacterial and antifungal activities by interacting with the oxidoreductase proteins .
Biochemical Pathways
Given the reported antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Pharmacokinetics
It’s known that the piperazine moiety is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may lead to the death of bacterial and fungal cells .
properties
IUPAC Name |
5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-7-6-10-19(15-17)30-2)27-13-11-26(12-14-27)18-8-4-3-5-9-18/h3-10,15,20,29H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXUNFOOSYCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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